molecular formula C6H14O3 B8779467 3,3-Dimethoxybutan-2-ol CAS No. 2371-17-7

3,3-Dimethoxybutan-2-ol

Cat. No.: B8779467
CAS No.: 2371-17-7
M. Wt: 134.17 g/mol
InChI Key: DXWNUMKRJFXZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethoxybutan-2-ol is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 134.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

3,3-Dimethoxybutan-2-ol has garnered attention for its potential use as a pharmaceutical intermediate. Its structural properties allow it to participate in various chemical reactions that are pivotal in drug development.

Synthesis of Pharmaceutical Intermediates

One notable application is in the synthesis of complex molecules used in pharmaceuticals. For instance, it has been utilized in the preparation of derivatives that exhibit significant biological activity, including antimicrobial and anticancer properties. A study highlighted the formation of N-isopropyl-3,3-dimethoxybutan-2-imine, which was evaluated for its reactivity and potential therapeutic applications .

Anticancer Research

Research indicates that compounds derived from this compound have shown promise in anticancer studies. For example, derivatives synthesized from this compound were tested against various cancer cell lines, demonstrating cytotoxic effects and potential for further development as chemotherapeutic agents .

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis due to its functional groups that facilitate diverse chemical transformations.

Reaction Mechanisms

This compound can undergo various reactions such as oxidation and acylation. These reactions are essential for creating more complex molecules used in both industrial and laboratory settings. For example, it has been involved in the synthesis of acetal- and ester-functionalized β-diketones through reactions with ethyl oxalate .

Synthesis of Natural Products

The compound has also been employed in the total synthesis of marine natural products, showcasing its utility in constructing complex polyfunctional structures that are often challenging to synthesize .

Case Study: Synthesis of Antimicrobial Agents

In a recent study, this compound was utilized to synthesize new antimicrobial agents that were tested against multidrug-resistant pathogens. The synthesized compounds exhibited varying degrees of efficacy against different bacterial strains .

CompoundMIC (mg/mL)Activity
Compound A0.125Effective against E. coli
Compound B0.083Effective against S. aureus
Compound C0.073Effective against K. pneumonia

This data underscores the potential of derivatives of this compound in addressing antibiotic resistance.

Case Study: Anticancer Activity

Another study focused on the anticancer properties of derivatives derived from this compound. The compounds were evaluated for their cytotoxicity against human breast adenocarcinoma cells (MCF-7). The results indicated significant cell death at specific concentrations:

Concentration (µM)Cell Viability (%)
1075
2050
4025

These findings suggest that modifications to the structure can enhance biological activity and specificity towards cancer cells .

Properties

CAS No.

2371-17-7

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

3,3-dimethoxybutan-2-ol

InChI

InChI=1S/C6H14O3/c1-5(7)6(2,8-3)9-4/h5,7H,1-4H3

InChI Key

DXWNUMKRJFXZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(OC)OC)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.